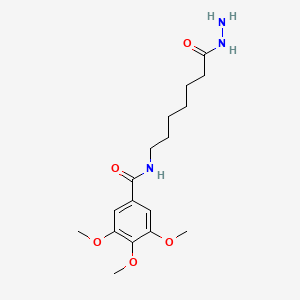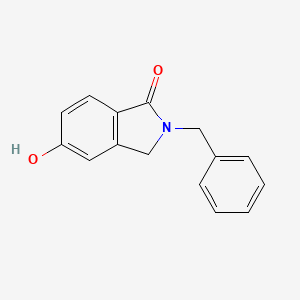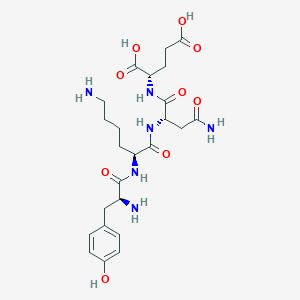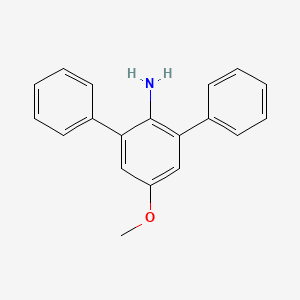![molecular formula C13H10ClN3OS B12610766 N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-09-2](/img/structure/B12610766.png)
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidine core, along with the chloro and methoxy substituents, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a series of reactions including condensation, chlorination, and nucleophilic substitution to form the desired product . The reaction conditions often involve the use of specific reagents such as formimidamide and chlorinating agents, with careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: These compounds contain a thiophene ring and exhibit a range of biological activities.
Uniqueness
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical properties and biological activities. The presence of the chloro and methoxy groups, along with the thieno[2,3-d]pyrimidine core, makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
917909-09-2 |
|---|---|
Fórmula molecular |
C13H10ClN3OS |
Peso molecular |
291.76 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10ClN3OS/c1-18-11-9(14)3-2-4-10(11)17-12-8-5-6-19-13(8)16-7-15-12/h2-7H,1H3,(H,15,16,17) |
Clave InChI |
JXNUQEFPTULJEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1Cl)NC2=C3C=CSC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)


![N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide](/img/structure/B12610755.png)

![2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline](/img/structure/B12610759.png)
![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)
